5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
“5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . For the specific compound “this compound”, more detailed physical and chemical properties would require additional data.Scientific Research Applications
Antioxidant Activity
- A study by Tumosienė et al. (2019) on a series of novel carboxylic acid derivatives showed potent antioxidant activities, with some compounds outperforming well-known antioxidants like ascorbic acid. This highlights the potential application of similarly structured compounds in developing new antioxidants (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Anticancer Activity
- Research by Atta and Abdel‐Latif (2021) synthesized thiophene-based compounds, including thiophene carboxamide derivatives, showing good inhibitory activity against four cell lines, suggesting the potential for similar compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Antimicrobial Agents
- Al-Salahi, Al-Omar, and Amr (2010) prepared chiral macrocyclic and linear pyridine carboxamides, showing antimicrobial activities, which suggests a similar application for compounds with related structures (Al-Salahi, Al-Omar, & Amr, 2010).
Synthesis Methodologies
- Kimura, Konno, and Takahashi (1992) described the use of a new condensing agent for the synthesis of amides and polyamides, which could be relevant for the synthesis of complex molecules like 5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide and its derivatives (Kimura, Konno, & Takahashi, 1992).
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Thiophene-based compounds, which include this compound, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Thiophene derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-chloro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-13-6-5-12(21-13)15(19)18-9-10-3-1-7-17-14(10)11-4-2-8-20-11/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZHEXXATKMURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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